molecular formula C8H10BrNO5S B113449 6beta-Bromopenicillanic acid 1,1-dioxide CAS No. 75527-87-6

6beta-Bromopenicillanic acid 1,1-dioxide

Katalognummer B113449
CAS-Nummer: 75527-87-6
Molekulargewicht: 312.14 g/mol
InChI-Schlüssel: PRRXJFSPPODDDK-ALEPSDHESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of analogues of 6β-bromopenicillanic acid involves transforming the 3α-carboxyl group into 3α-hydroxymethyl, fluoromethyl, and cyano groups . Another process involves the reaction of 6,6-di-bromopenicillanic acid with diphenyldiazomethane in an organic solvent .


Chemical Reactions Analysis

The catalytic reduction of 6,6-dibromopenicillanic acid 1,1-dioxide has been studied . Also, 6β-bromopenicillanic acid, a powerful inhibitor of β-lactamase I from Bacillus cereus, reacts with a serine residue in the enzyme and is bound, via an ester linkage .

Wissenschaftliche Forschungsanwendungen

Beta-Lactamase Inhibition

6beta-Bromopenicillanic acid 1,1-dioxide is recognized for its significant role in inactivating beta-lactamase enzymes. Studies have demonstrated that it acts in a rapid stoichiometric reaction to inhibit these enzymes, which are commonly associated with bacterial resistance to penicillins (Knott-Hunziker et al., 1979). This compound is considered a powerful, irreversible, active-site-directed inhibitor of several beta-lactamases (Pratt & Loosemore, 1978).

Chemical Synthesis and Modification

The compound has been utilized in chemical synthesis processes. For example, its reductive removal has been performed successfully in a Pb/Al bimetal system, demonstrating its utility in chemical modifications (H. Tanaka et al., 1989). Additionally, its conversion into various derivatives through esterification and other chemical reactions has been explored, highlighting its versatility in synthetic chemistry (Zhang Wei, 2006).

Mechanistic Studies

Research has also focused on the mechanistic aspects of how 6beta-Bromopenicillanic acid 1,1-dioxide interacts with beta-lactamase enzymes. It has been shown to react with a serine residue in the enzyme and is bound via an ester linkage, providing insights into the biochemical interactions at play (Orlek et al., 1980). Additionally, the kinetics of its inactivation of beta-lactamase enzymes have been described in detail, furthering our understanding of its inhibitory action (Loosemore et al., 1980).

Pharmacophore Identification

In the context of drug development, 6beta-Bromopenicillanic acid 1,1-dioxide has been involved in studies aiming to identify the pharmacophore of beta-lactamase inhibitors. This involves defining the molecular parameters and the three-dimensional arrangement for effective beta-lactamase inhibitory action (Danelon et al., 1991).

Eigenschaften

IUPAC Name

(2S,5R,6R)-6-bromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO5S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)16(8,14)15/h3-4,6H,1-2H3,(H,12,13)/t3-,4+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRXJFSPPODDDK-ALEPSDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)C(C2=O)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)[C@@H](C2=O)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6beta-Bromopenicillanic acid 1,1-dioxide

CAS RN

75527-87-6
Record name BRL-28712
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075527876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRL-28712
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCZ0SHH2N6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.